N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt
Description
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt (CAS 31281-59-1) is a phosphorylated derivative of N-acetylglucosamine (GlcNAc), a monosaccharide critical in glycoprotein and glycolipid biosynthesis. Its molecular formula is C₈H₁₆NO₉P·2Na, with a molecular weight of 345.15 g/mol and purity ≥95% (TLC) .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14NNa2O9P |
|---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
disodium;[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
VMIUIRDWUIWJMW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphorylation with Crystalline Phosphoric Acid
A foundational method involves direct phosphorylation of tetraacetyl-N-acetyl-D-glucosamine using crystalline phosphoric acid. This approach, reported by Elbein et al. (1998), proceeds via nucleophilic attack at the anomeric carbon, yielding N-acetyl-α-D-glucosamine-1-phosphate. The reaction requires anhydrous conditions to minimize hydrolysis of the phosphate ester. Subsequent deacetylation is achieved using hydrazine in the presence of hydrazine sulfate, which selectively removes acetyl groups without cleaving the glycosidic bond. The final disodium salt is obtained by neutralization with sodium hydroxide, achieving an overall yield of >80% based on radiolabeled acetate incorporation.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Phosphorylation agent | Crystalline H₃PO₄ |
| Temperature | 0–4°C (controlled) |
| Deacetylation agent | Hydrazine/Hydrazine sulfate |
| Neutralization agent | NaOH (2 equivalents) |
| Yield | 80–85% |
This method’s robustness is evidenced by its application in synthesizing UDP-N-[¹⁴C]acetyl-D-glucosamine, confirming the utility of GlcNAc-1-P as a precursor for nucleotide-activated sugars.
Radical-Mediated C-Glycosylation and Ozonolysis
A more recent strategy employs radical-mediated C-glycosylation to construct the α-linked sugar-phosphate backbone. Gaurat et al. (2000) developed a concise route starting from 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. Allyltributyltin initiates a free-radical chain reaction, forming a C1-allylated intermediate. Subsequent ozonolysis of the vinyl derivative generates an α-configured aldehyde, which undergoes nucleophilic addition with diethyl phosphate anion (Scheme 1). The resulting hydroxyphosphonate is deoxygenated under Dolan-MacMillan conditions (Me₃SiBr, Et₃N), yielding the phosphonate analogue. Deprotection via silylation and acetylation removal produces GlcNAc-1-P, which is converted to the disodium salt by ion exchange.
Optimization Insights
-
Ozonolysis at −78°C prevents anomerization of the aldehyde intermediate.
-
Use of trimethylsilyl bromide ensures complete deoxygenation without side reactions.
-
Final disodium salt crystallization (monohydrate form) achieves >95% purity by ³¹P NMR.
Enzymatic Synthesis Using Pyrophosphorylases
UDP-N-Acetyl-D-Glucosamine Pyrophosphorylase
Enzymatic methods leverage the reversibility of pyrophosphorylase-catalyzed reactions. Elbein et al. (1998) demonstrated that yeast UDP-N-acetyl-D-glucosamine pyrophosphorylase couples GlcNAc-1-P with UTP to form UDP-GlcNAc. While this primarily generates the nucleotide sugar, the reverse reaction (hydrolysis of UDP-GlcNAc) provides a route to GlcNAc-1-P. The disodium salt is isolated via ion-exchange chromatography, with yields contingent on enzyme activity and substrate concentration.
Advantages and Limitations
-
Yield: 60–70% (enzyme-dependent).
-
Stereospecificity: High α-anomer preference due to enzyme active-site constraints.
-
Scalability: Limited by enzyme cost and stability.
Biosynthetic Pathways in Escherichia coli
Phosphoglucosamine Mutase-Catalyzed Isomerization
In E. coli, GlcNAc-1-P is a precursor for peptidoglycan synthesis via the Glm pathway. Phosphoglucosamine mutase (GlmM) isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate, which is subsequently acetylated by GlmU. While this pathway is endogenous, in vitro reconstitution using purified GlmM and GlmU enables gram-scale production. The disodium salt is precipitated from the reaction mixture by ethanol addition, achieving 90% purity.
Industrial Relevance
-
Sustainability: Avoids harsh reagents, leveraging microbial biosynthesis.
-
Challenges: Requires precise control of ATP and acetyl-CoA levels.
Comparative Analysis of Synthetic Methods
Chemical methods prioritize rapid access to high-purity material, whereas enzymatic and biosynthetic routes offer superior stereocontrol at the expense of scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a fundamental reaction involving the cleavage of chemical bonds through the addition of water. For N-acetyl-alpha-D-glucosamine-1-phosphate, hydrolysis can occur under acidic or basic conditions, leading to the formation of N-acetyl-D-glucosamine and inorganic phosphate.
-
Reaction Equation :
This reaction is catalyzed by specific enzymes, such as N-acetyl-D-glucosamine-6-phosphate deacetylase, which facilitates the hydrolytic cleavage of the phosphate group .
Phosphorylation Reactions
N-Acetyl-alpha-D-glucosamine-1-phosphate can also participate in phosphorylation reactions where it acts as a substrate for kinases. These reactions are vital for cellular signaling and metabolism.
-
Example Reaction :
In this reaction, adenosine triphosphate (ATP) donates a phosphate group to N-acetyl-D-glucosamine, forming N-acetyl-alpha-D-glucosamine-1-phosphate and adenosine diphosphate (ADP) as a byproduct .
Enzymatic Hydrolysis
The enzyme NagA from Escherichia coli catalyzes the hydrolysis of N-acetyl-D-glucosamine-6-phosphate, which is closely related to N-acetyl-alpha-D-glucosamine-1-phosphate. The mechanism involves metal ion activation and formation of a tetrahedral intermediate, leading to product release .
Glycoside Hydrolases
Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. N-Acetyl-alpha-D-glucosamine-1-phosphate can serve as a substrate for these enzymes, facilitating the breakdown of complex carbohydrates into simpler sugars .
Metabolic Pathways
This compound participates in metabolic pathways that recycle cell wall components in bacteria and contribute to the synthesis of teichoic acids and murein, which are crucial for bacterial cell wall integrity .
Scientific Research Applications
Biochemical Role and Mechanism of Action
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt serves as a substrate for several enzymatic reactions, particularly in the biosynthesis of N-linked glycoproteins. It acts as a key intermediate in the metabolic pathways involving glycosylation processes, which are crucial for protein folding, stability, and function. The compound is involved in the regulation of several signaling pathways through its interaction with enzymes such as N-acetyl-D-glucosamine-phosphate deacetylases .
Anti-inflammatory Effects
Research indicates that N-Acetyl-alpha-D-glucosamine-1-phosphate has potential anti-inflammatory properties. Studies have shown its efficacy in modulating inflammatory responses, making it a candidate for treating conditions like osteoarthritis and other inflammatory diseases .
Cancer Treatment
The compound has been investigated for its role in cancer therapy. It is believed to inhibit certain signaling pathways that promote tumor growth and metastasis. For instance, it has been shown to affect the NF-κB pathway, which is often activated in various cancers .
Neurological Disorders
N-Acetyl-alpha-D-glucosamine-1-phosphate has also been studied for its neuroprotective effects. Its ability to modulate glycosylation patterns on neuronal proteins may contribute to its therapeutic potential in neurodegenerative diseases .
Glycobiology Studies
In glycobiology, this compound is used extensively to study glycan structures and their functions. It aids in the characterization of glycosyltransferases and glycoside hydrolases, which are essential for understanding glycan biosynthesis and degradation .
Enzyme Substrate
As a substrate for various enzymes, this compound is utilized in assays to determine enzyme activity related to carbohydrate metabolism. This includes studies on phosphorylases that catalyze the breakdown of glycans .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-inflammatory Effects | Investigated the impact of GlcNAc-1-P on inflammatory cytokines | Demonstrated a reduction in TNF-alpha levels in vitro |
| Cancer Pathway Modulation | Examined the effect on NF-κB signaling | Found significant inhibition of NF-κB activity in cancer cell lines |
| Neuroprotection Mechanism | Analyzed protective effects against oxidative stress | Showed decreased apoptosis in neuronal cultures exposed to oxidative agents |
Mechanism of Action
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt acts as a substrate for UDP-N-acetylglucosamine pyrophosphorylase to synthesize UDP-N-acetylglucosamine in the presence of UTP . This reaction is crucial for the biosynthesis of N-linked glycoproteins and bacterial cell-wall components. The compound’s phosphate group enhances its solubility and bioavailability, allowing for more effective use in enzymatic processes .
Comparison with Similar Compounds
Positional Isomers: 1-Phosphate vs. 6-Phosphate Derivatives
Key Insight : The phosphorylation position dictates metabolic fate. The 1-phosphate isomer is specialized for cell wall biosynthesis, while the 6-phosphate form may participate in sugar salvage pathways but lacks cross-reactivity with certain kinases .
Isotopically Labeled Variants
Key Insight : Labeled variants enable precise tracking of GlcNAc metabolism in complex biological systems, enhancing research on glycosylation pathways .
Comparison with Functional Analogs
UDP-Activated Sugars
Key Insight : The target compound is a metabolic precursor to UDP-GlcNAc, which directly participates in glycosyltransferase reactions. UDP-GlcNAc’s disodium salt (CAS 91183-98-1) is utilized in glycan chain elongation, whereas the 1-phosphate form is upstream in the biosynthetic pathway .
Non-Acetylated Phosphate Sugars
Key Insight: Acetylation at the C2 position in GlcNAc derivatives confers resistance to certain hydrolases, making the compound critical in microbial systems. Non-acetylated analogs like glucose-1-phosphate are central to energy storage pathways .
Physicochemical and Analytical Data
Molecular Properties
| Parameter | This compound | Alpha-D-glucose-1-phosphate Disodium Salt |
|---|---|---|
| Molecular Formula | C₈H₁₆NO₉P·2Na | C₆H₁₁O₉P·2Na·4H₂O |
| Purity | ≥95% (TLC) | ≥95% |
| Storage | -20°C | -20°C |
Key Insight : Both compounds require low-temperature storage to maintain stability, reflecting the sensitivity of glycosidic and phosphate bonds to hydrolysis.
Biological Activity
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt, commonly referred to as GlcNAc-1-P, is a phosphorylated derivative of N-acetyl-D-glucosamine (GlcNAc) with significant biological activities. This compound plays a crucial role in various biochemical pathways, particularly in glycosylation processes that are vital for cellular function and structure. The following sections detail its biological activity, mechanisms, and applications based on diverse research findings.
- Molecular Formula : C₈H₁₄NNa₂O₉P
- Molecular Weight : Approximately 345.15 g/mol
- Physical State : Solid (powder)
- Solubility : Soluble in water
Role in Glycosylation
GlcNAc-1-P serves as a substrate in the synthesis of nucleotide sugars, particularly UDP-N-acetyl-D-glucosamine, which is essential for glycosylation processes. Glycosylation modifies proteins and lipids, influencing their stability and functionality. This modification is crucial for the biosynthesis of glycoproteins and glycolipids, which are integral to cell membrane structure and signaling pathways .
Biological Activities
This compound exhibits several biological activities:
- Substrate for Enzymatic Reactions : It acts as a substrate for various glycosyltransferases and deacetylases, facilitating the transfer of sugar moieties to proteins and lipids.
- Inhibition of Enzymatic Activity : Research indicates that GlcNAc-1-P can inhibit critical enzymes involved in metabolic pathways, which may have implications in treating conditions like cancer and inflammation .
- Cell Signaling Modulation : The compound influences cell signaling pathways by modifying the glycan structures on cell surfaces, thereby affecting cell-cell interactions and immune responses .
The mechanisms through which N-Acetyl-alpha-D-glucosamine-1-phosphate exerts its effects include:
- Glycan Modification : By serving as a precursor for glycan synthesis, GlcNAc-1-P alters the structural properties of glycoproteins and glycolipids, impacting their biological functions.
- Regulation of Inflammatory Responses : Studies suggest that GlcNAc-1-P can modulate inflammatory responses by influencing the expression of cytokines and adhesion molecules .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Research : In a study examining the effects of GlcNAc-1-P on cancer cells, it was found to inhibit tumor growth by interfering with glycosylation patterns critical for cancer cell survival .
| Study Focus | Findings |
|---|---|
| Cancer Cell Lines | Inhibition of growth due to altered glycosylation |
| Inflammatory Models | Modulation of cytokine release |
- Neurological Disorders : Research has indicated potential benefits in neurological contexts where GlcNAc-1-P may help restore normal cellular functions disrupted by disease processes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-Acetyl-D-glucosamine | Non-phosphorylated form | Primarily involved in structural roles |
| UDP-N-acetyl-D-glucosamine | Uridine diphosphate linked | Functions as an activated sugar donor |
| N-Acetyl-beta-D-glucosamine | Beta anomeric configuration | Different stereochemistry affects activity |
This compound is distinct due to its phosphorylated nature, making it essential for metabolic pathways that require phosphate groups for activation.
Applications
The biological activities of this compound have led to various applications:
- Therapeutic Uses : Its potential in treating inflammatory diseases and certain cancers makes it a candidate for further pharmacological development.
- Biochemical Research : Used extensively as a substrate to study enzyme activities related to glycosylation.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of N-acetyl-alpha-D-glucosamine-1-phosphate disodium salt in experimental setups?
- Methodological Answer : Structural verification requires nuclear magnetic resonance (NMR) spectroscopy to confirm the α-anomeric configuration and acetylated amine group. Purity assessment can be performed via thin-layer chromatography (TLC) with ≥95% purity as a baseline standard . High-performance liquid chromatography (HPLC) is recommended for quantifying trace impurities, especially in isotopic variants (e.g., 13C/15N-labeled forms) .
Q. What are the optimal solubility and storage conditions for this compound in biochemical assays?
- Methodological Answer : The compound is highly water-soluble (50 mg/mL in water, yielding clear solutions) . For long-term stability, store at −20°C in lyophilized form to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as moisture exposure may degrade the phosphate group .
Q. How do isotopic variants (e.g., 15N or 13C-labeled forms) enhance metabolic pathway studies?
- Methodological Answer : Isotopic labeling (e.g., 15N at ≥98% enrichment) enables tracing of glucosamine-phosphate incorporation into glycoconjugates using mass spectrometry or isotope-ratio imaging. This is critical for studying glycosylation kinetics in cell cultures or enzyme assays .
Advanced Research Questions
Q. What experimental designs are recommended for investigating this compound as a substrate for N-acetyl-D-glucosamine-phosphate deacetylases?
- Methodological Answer : Use kinetic assays with purified deacetylases, monitoring phosphate release via malachite green assays or HPLC-based quantification of reaction byproducts (e.g., inorganic phosphate). Include negative controls with non-hydrolyzable analogs (e.g., β-anomers) to validate enzyme specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
